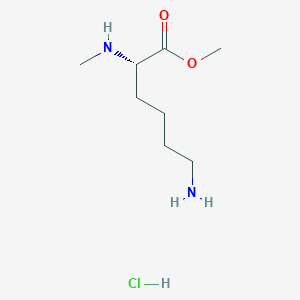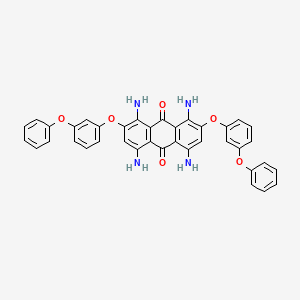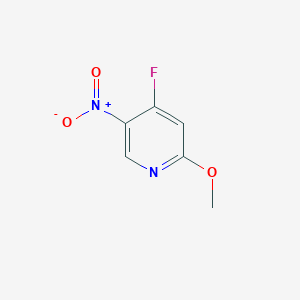
4-Fluoro-2-methoxy-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-methoxy-5-nitropyridine is a nitro-substituted aromatic compound belonging to the pyridine family. It has the molecular formula C6H5FN2O3 and a molecular weight of 182.11 g/mol. This compound is known for its yellowish-green crystalline appearance and has a melting point of 123-125°C
准备方法
4-Fluoro-2-methoxy-5-nitropyridine is synthesized through a multistep process involving the nitration of 2-methoxypyridine followed by reduction and fluorination. The synthetic route typically involves the following steps:
Nitration: 2-methoxypyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Fluorination: Finally, the amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
4-Fluoro-2-methoxy-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-2-methoxy-5-aminopyridine, while oxidation of the methoxy group yields 4-fluoro-2-hydroxy-5-nitropyridine .
科学研究应用
Chemistry: It is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as an anticancer agent and as an antibacterial agent.
Medicine: It is used in the development of new drugs due to its unique chemical properties and biological activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes and ultimately lead to cell death .
相似化合物的比较
4-Fluoro-2-methoxy-5-nitropyridine can be compared with other similar compounds, such as:
4-Fluoro-2-methoxy-5-nitroaniline: This compound has a similar structure but contains an amino group instead of a pyridine ring.
4-Fluoro-2-methoxy-5-nitrobenzene: This compound has a similar structure but lacks the nitrogen atom in the ring.
4-Fluoro-2-methoxy-5-nitropyrimidine: This compound has a similar structure but contains an additional nitrogen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties .
属性
分子式 |
C6H5FN2O3 |
|---|---|
分子量 |
172.11 g/mol |
IUPAC 名称 |
4-fluoro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 |
InChI 键 |
ASWFSWUPLSMIKW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


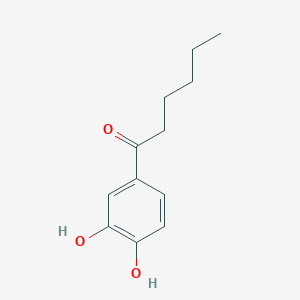
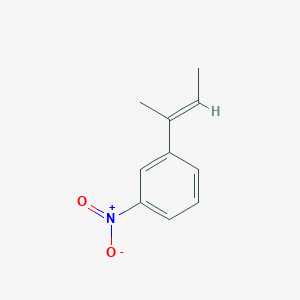

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

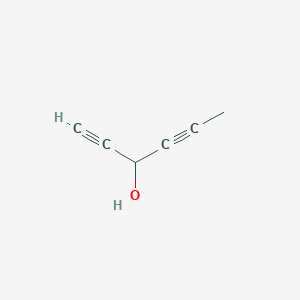
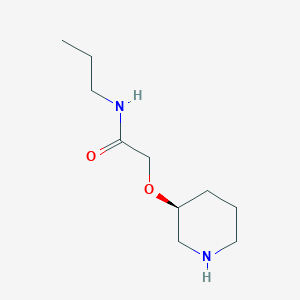
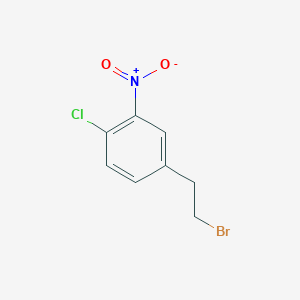
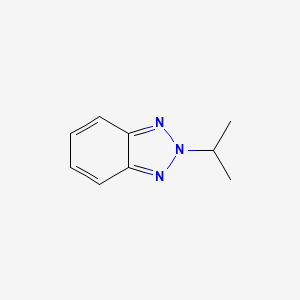
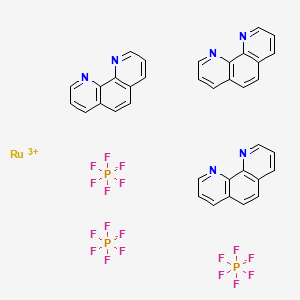
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
